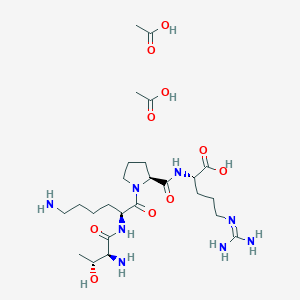

胸腺肽二乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

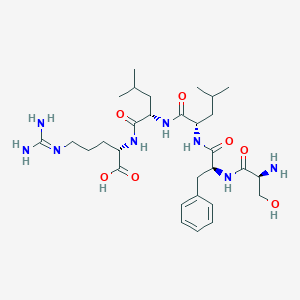

胸腺肽(二乙酸酯)是一种由苏氨酸、赖氨酸、脯氨酸和精氨酸组成的四肽。它源自免疫球蛋白 G 重链的 Fc 结构域。 该化合物以其免疫刺激特性而闻名,特别是它增强巨噬细胞和中性粒细胞吞噬活性的能力 .

科学研究应用

胸腺肽(二乙酸酯)具有广泛的科学研究应用,包括:

化学: 用于作为研究肽合成和修饰的模型肽。

生物学: 研究它在调节免疫反应中的作用,特别是在增强巨噬细胞和中性粒细胞的吞噬作用方面.

医学: 探索作为治疗感染、自身免疫性疾病和癌症的潜在治疗剂。

工业: 用于开发基于肽的药物和疫苗.

作用机制

胸腺肽(二乙酸酯)通过与吞噬细胞表面(如巨噬细胞和中性粒细胞)的特定受体结合发挥作用。这种结合激活一系列细胞内信号通路,增强这些细胞的吞噬活性。 该肽还调节细胞因子的产生,促进抗炎反应 .

类似化合物:

胸腺肽(二乙酸酯)的独特性: 胸腺肽(二乙酸酯)由于其特定的氨基酸序列而独一无二,赋予其免疫刺激特性。 与其他类似化合物不同,胸腺肽(二乙酸酯)具有明确的作用机制,并在免疫学和医学领域有着广泛的应用 .

安全和危害

生化分析

Biochemical Properties

Tuftsin Diacetate interacts with several biomolecules, including the angiotensin-converting enzyme 2 (ACE2) and neuropilin 1 (NRP1), which are key receptors for SARS-CoV-2 entry into host cells . The nature of these interactions involves stable binding structures, as revealed by molecular docking results .

Cellular Effects

Tuftsin Diacetate influences cell function by impairing the binding of the SARS-CoV-2 spike protein to its human ACE2 receptor . This suggests that Tuftsin Diacetate could potentially exert immune-related functions in the treatment of COVID-19 .

Molecular Mechanism

The mechanism of action of Tuftsin Diacetate involves direct binding to ACE2 and NRP1 . This binding effectively prevents the SARS-CoV-2 spike protein from interacting with these receptors, thereby inhibiting viral entry into host cells .

准备方法

合成路线和反应条件: 胸腺肽(二乙酸酯)可以使用固相肽合成 (SPPS) 进行合成。该过程涉及将受保护的氨基酸依次添加到树脂结合的肽链中。去除保护基团,并将肽从树脂上裂解。 最终产物使用高效液相色谱 (HPLC) 与 0.75% 三氟乙酸水溶液进行纯化 .

工业生产方法: 胸腺肽(二乙酸酯)的工业生产涉及大规模 SPPS,然后使用 HPLC 进行纯化。 该工艺经过优化,以确保最终产品的产率和纯度高 .

化学反应分析

反应类型: 胸腺肽(二乙酸酯)会发生各种化学反应,包括:

氧化: 该肽可以氧化形成二硫键,这会影响其生物活性。

还原: 还原反应可以断裂二硫键,使肽恢复到其还原形式。

常用试剂和条件:

氧化: 过氧化氢或其他氧化剂。

还原: 二硫苏糖醇 (DTT) 或其他还原剂。

取代: SPPS 中使用的氨基酸衍生物和偶联试剂.

主要形成的产物:

氧化: 二硫键连接的胸腺肽(二乙酸酯)。

还原: 还原的胸腺肽(二乙酸酯)。

相似化合物的比较

Selank: A peptide derived from tuftsin, known for its anxiolytic and cognitive-enhancing effects.

T Peptide: A tuftsin derivative designed to extend its half-life and enhance its anti-tumor effects.

Uniqueness of Tuftsin (diacetate): Tuftsin (diacetate) is unique due to its specific sequence of amino acids, which confer its immunostimulatory properties. Unlike other similar compounds, tuftsin (diacetate) has a well-defined mechanism of action and a broad range of applications in immunology and medicine .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Tuftsin Diacetate involves the protection of the amino groups of the Tuftsin peptide followed by acetylation of the protected amino groups. The diacetate derivative can be obtained by the use of acetic anhydride and a suitable base.", "Starting Materials": ["Tuftsin peptide", "Acetic anhydride", "Base (e.g. triethylamine)"], "Reaction": [ "Dissolve Tuftsin peptide in a suitable solvent (e.g. DMF)", "Add a base to the solution to deprotonate the amino groups of the peptide", "Add acetic anhydride to the solution and stir the mixture at room temperature for a suitable time to allow the acetylation to take place", "Quench the reaction by adding a suitable quenching agent (e.g. water or methanol)", "Purify the crude product by column chromatography or other suitable method to obtain Tuftsin Diacetate" ] } | |

CAS 编号 |

72103-53-8 |

分子式 |

C23H44N8O8 |

分子量 |

560.6 g/mol |

IUPAC 名称 |

acetic acid;2-[[1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C21H40N8O6.C2H4O2/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25;1-2(3)4/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26);1H3,(H,3,4) |

InChI 键 |

VXMJJWSIOFCHAC-UHFFFAOYSA-N |

手性 SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O.CC(=O)O.CC(=O)O |

SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.CC(=O)O.CC(=O)O |

规范 SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.CC(=O)O |

序列 |

One Letter Code: TKPR |

产品来源 |

United States |

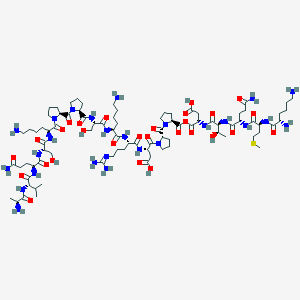

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

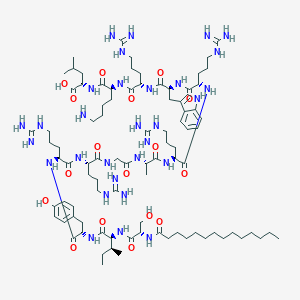

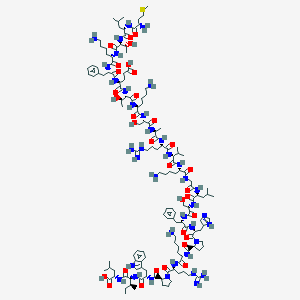

![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B549523.png)

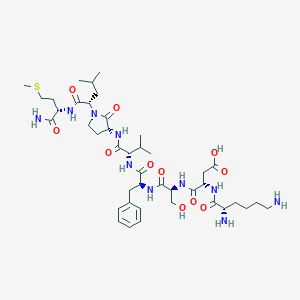

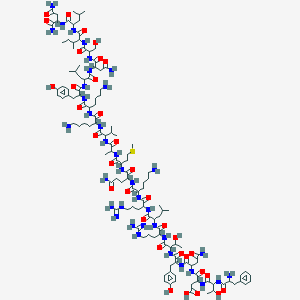

![2-[[2-[[2-[[2-[[2-[[5-Amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B549625.png)